![molecular formula C20H20N4O3S B2939823 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-49-9](/img/structure/B2939823.png)
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group (-SO2NH2). The presence of a cyano group (-CN) and an ethylamino group (-NHCH2CH3) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could make the compound relatively polar and potentially soluble in polar solvents .Scientific Research Applications
Antiproliferative Activity
The core structure of VU0611058-1 is similar to that of certain pyridine derivatives, which have been shown to possess various pharmacological activities, including antiproliferative effects against cancer cell lines . This suggests that VU0611058-1 could be explored for its potential to inhibit the growth of cancer cells, contributing to the development of new anticancer therapies.
Antitumor Activity
Research indicates that pyrimidine derivatives, which share a similar cyano and amino group arrangement with VU0611058-1, have demonstrated significant antitumor activity . VU0611058-1 could be synthesized and evaluated for its efficacy against various human cancer cell lines, potentially serving as a lead compound in the development of novel antitumor agents.
Asymmetric Synthesis
The compound’s structure, featuring a cyano group and an oxazole ring, may be beneficial in the field of asymmetric synthesis. It could be used to control π-stacking interactions, which are crucial in the synthesis of chiral molecules . This application is particularly relevant in the pharmaceutical industry, where the production of enantiomerically pure substances is essential.
Polymerization Control Agent
VU0611058-1 could act as a chain transfer agent in polymerization processes. Its sulfonamide group is structurally similar to agents used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which provides a high degree of control for living radical polymerization . This application is significant for creating polymers with specific properties for industrial use.
Bioisostere Development
The cyano group in VU0611058-1 can serve as a bioisostere for the carbonyl group, altering the physicochemical properties of molecules and improving their metabolic stability. This makes VU0611058-1 a candidate for the development of new drugs with enhanced activity and stability .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(25,26)17-10-8-16(9-11-17)19-23-18(14-21)20(27-19)22-13-12-15-6-4-3-5-7-15/h3-11,22H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZXBJEWOKTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide |
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